
8-(dimethylamino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(dimethylamino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1980s and has since been the subject of numerous scientific research studies.
Scientific Research Applications
Bioactive Heterocycles in Medicinal Chemistry
Purine-utilizing Enzyme Inhibitors
The research on heterocyclic compounds, especially those involving purine structures, highlights their critical role in developing treatments for various diseases such as malaria, cancer, rheumatoid arthritis, and autoimmune disorders. The design and synthesis of these compounds are crucial for creating selective and specific enzyme inhibitors devoid of adverse effects, suggesting that compounds with similar purine bases could be explored for their therapeutic potentials (Chauhan & Kumar, 2015).
Environmental and Analytical Chemistry
Detection of Toxic Compounds
The development of electrochemical sensors for detecting hazardous substances in food samples emphasizes the importance of identifying and monitoring potentially toxic compounds, including those related to purine derivatives. Such research underlines the critical need for sensitive and specific detection methods that could be applicable to a wide range of compounds, including 8-(dimethylamino)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione, to ensure environmental safety and public health (Laghrib et al., 2020).
Pharmacology and Toxicology
Mechanisms of Toxicity and Carcinogenicity
Understanding the metabolic pathways and the toxicological profile of compounds structurally related to purines is essential for assessing their safety and potential risks. Studies focusing on the metabolism, carcinogenicity, and mechanisms of toxicity provide a foundation for evaluating new compounds, guiding their safe use in pharmaceuticals and other applications (Cohen et al., 2006).
Biochemistry and Molecular Biology
Tautomeric Equilibria of Nucleic Acid Bases
The study of tautomeric shifts in purine and pyrimidine bases, crucial for DNA structure and function, offers insights into the molecular interactions that can alter the stability and biological activity of these compounds. Such research can inform the design of new drugs and therapeutic agents by understanding how molecular modifications affect biological activity (Person et al., 1989).
Properties
IUPAC Name |
8-(dimethylamino)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2/c1-7(2)6-17-8-9(13-11(17)15(3)4)16(5)12(19)14-10(8)18/h1,6H2,2-5H3,(H,14,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYMPIMZZGLMME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=C(N=C1N(C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-Hydroxy-2-naphthalen-1-ylethyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2528761.png)
![5-chloro-1-(2,6-dichlorobenzyl)-3-{[(3-methylbutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2528765.png)
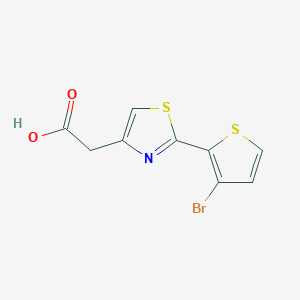
![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2528769.png)
![1,2-dimethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide](/img/structure/B2528770.png)

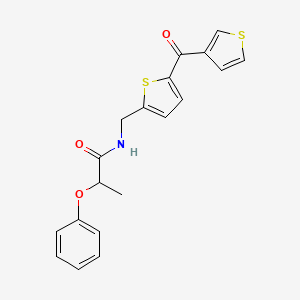
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(methylthio)benzamide](/img/structure/B2528773.png)
![Ethyl 3-(4-chlorophenyl)-5-(furan-2-carboxamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2528774.png)
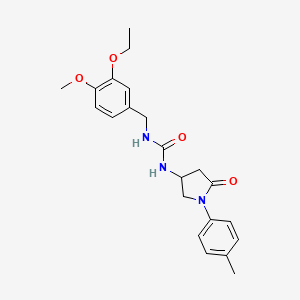
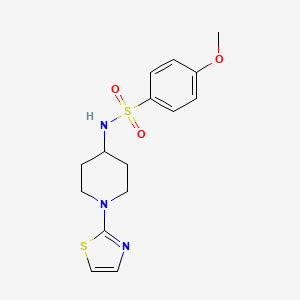
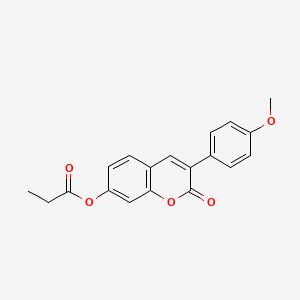
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2528778.png)
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2528780.png)
